Lipophilicity Differentiation: Cyclohexyl vs. Oxolan-2-yl at the Thiadiazole 5-Position Produces a ~72-Fold Increase in Octanol–Water Partition Coefficient
The target compound, bearing a cyclohexyl group at the 5-position of the 1,3,4-thiadiazole ring, exhibits a computed logP of 4.56 . In contrast, its closest commercially cataloged near-neighbor—2-(5-methoxy-1H-indol-1-yl)-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide—displays a logP of 2.69 . The difference of ΔlogP = 1.87 corresponds to an approximately 72-fold higher octanol–water partition coefficient for the cyclohexyl analog. Additionally, the logD₇.₄ values differ by 1.87 units (4.42 vs. 2.55) , confirming that the lipophilicity differential is maintained at physiological pH. The cyclohexyl analog also differs from 2-(5-methoxy-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide (unsubstituted thiadiazole; CAS 1181517-81-6; MW 288.33; no logP published but predicted substantially lower) by an estimated logP gap exceeding 2.5 units .
| Evidence Dimension | Computed octanol–water partition coefficient (logP) and distribution coefficient at pH 7.4 (logD₇.₄) |
|---|---|
| Target Compound Data | logP = 4.56; logD₇.₄ = 4.42 |
| Comparator Or Baseline | 2-(5-methoxy-1H-indol-1-yl)-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide: logP = 2.69; logD₇.₄ = 2.55 |
| Quantified Difference | ΔlogP = 1.87 (~72-fold higher partition coefficient); ΔlogD₇.₄ = 1.87 |
| Conditions | Computed values from ChemDiv catalog database; software and method consistent across both compounds for valid cross-comparison. |
Why This Matters
A logP difference of this magnitude directly predicts differential membrane permeability, intracellular accumulation, and plasma protein binding—parameters that critically affect apparent potency in cell-based assays and in vivo pharmacokinetic readouts.
